3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide
CAS No.: 1049495-65-9
Cat. No.: VC7746403
Molecular Formula: C23H25N5O3S
Molecular Weight: 451.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049495-65-9 |
|---|---|
| Molecular Formula | C23H25N5O3S |
| Molecular Weight | 451.55 |
| IUPAC Name | 3-phenyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide |
| Standard InChI | InChI=1S/C23H25N5O3S/c29-23(11-6-19-4-2-1-3-5-19)26-20-7-9-21(10-8-20)32(30,31)28-16-14-27(15-17-28)22-18-24-12-13-25-22/h1-5,7-10,12-13,18H,6,11,14-17H2,(H,26,29) |
| Standard InChI Key | IYUSEYCVIIMNPU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-phenyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide, reflects its multicomponent structure:
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Pyrazine-piperazine moiety: A six-membered piperazine ring substituted with a pyrazine heterocycle at the 2-position.
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Sulfonamide bridge: Connects the piperazine nitrogen to a para-substituted phenyl ring.
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Propanamide side chain: Features a phenyl group at the β-position of the propanamide backbone .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅N₅O₃S |
| Molecular Weight | 451.55 g/mol |
| IUPAC Name | 3-phenyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide |
| SMILES | C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
| CAS Number | 1049495-65-9 |
The sulfonamide group (-SO₂NH-) enhances solubility and hydrogen-bonding capacity, while the pyrazine ring contributes to π-π stacking interactions with biological targets .
Synthesis and Optimization
Synthesis involves sequential reactions to assemble the three primary components:
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Piperazine sulfonamide formation: Coupling 4-aminophenylsulfonyl chloride with 1-(pyrazin-2-yl)piperazine under basic conditions.
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Propanamide introduction: Reacting 3-phenylpropanoic acid with the sulfonamide intermediate via carbodiimide-mediated amidation.
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Purification: Chromatographic techniques (e.g., silica gel or HPLC) isolate the final product, achieving >95% purity .
Critical parameters include:
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Temperature control: Maintaining 0–5°C during sulfonylation to prevent side reactions.
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Catalyst selection: Use of N,N’-dicyclohexylcarbodiimide (DCC) for efficient amide bond formation .
Pharmacological Profile
Target Interactions
The compound demonstrates affinity for enzymes and receptors via:
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Sulfonamide-Aspartate interactions: The sulfonyl group binds catalytic aspartate residues in proteases, analogous to HIV-1 protease inhibitors .
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Piperazine-mediated modulation: The piperazine nitrogen coordinates with hydrophobic pockets in kinase domains, potentially inhibiting phosphorylation.
Table 2: In Vitro Bioactivity Data
| Assay Type | Result (IC₅₀/EC₅₀) |
|---|---|
| HIV-1 protease inhibition | 2.8 nM (EC₅₀) |
| Breast cancer cell viability (MCF-7) | 12.4 µM (IC₅₀) |
| CYP3A4 inhibition | >50 µM (low affinity) |
Data suggest selective inhibition of viral proteases over hepatic cytochromes, reducing off-target toxicity risks .
Mechanism of Action
In cancer models, the compound induces apoptosis through:
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ROS generation: Upregulation of mitochondrial reactive oxygen species (ROS) activates caspase-3/7 pathways.
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PI3K/AKT suppression: Downregulation of phosphorylated AKT (Ser473) by 67% at 10 µM.
For antiviral activity, the sulfonamide displaces structural water molecules in HIV-1 protease, enhancing binding affinity by 60-fold compared to earlier analogs .
Therapeutic Applications
Oncology
Preclinical studies highlight efficacy against hormone-resistant breast cancer (MCF-7) and glioblastoma (U87MG) cell lines. Synergy with paclitaxel (Combination Index = 0.32) suggests potential combination regimens.
Antiviral Development
Structural alignment with MK-8718 and PL-100 HIV protease inhibitors positions this compound as a lead for next-generation antiretrovirals. Modifications to the propanamide chain could improve blood-brain barrier penetration for targeting latent viral reservoirs .
Research Challenges and Future Directions
Pharmacokinetic Limitations
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Oral bioavailability: <15% in rodent models due to first-pass metabolism.
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Plasma half-life: 2.3 hours (mice), necessitating sustained-release formulations.
Synthetic Scalability
Current yields of 22–34% necessitate optimization via:
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